SUVN-911 hydrochloride, also known as Ropanicant, is a synthetic organic compound classified as a potent and selective antagonist of the neuronal α4β2 nicotinic acetylcholine receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of depressive disorders. The systematic nomenclature for this compound is 3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane hydrochloride, with a molecular formula of C₁₁H₁₄Cl₂N₂O and a molecular weight of approximately 261.15 g/mol .
SUVN-911 is derived from targeted pharmacological research aimed at developing new treatments for mental health conditions. It is categorized under synthetic organic compounds and has shown significant selectivity towards the α4β2 subtype of nicotinic acetylcholine receptors over other receptor types, making it a candidate for specific pharmacological interventions .
The synthesis of SUVN-911 involves several key steps, primarily focusing on the construction of its bicyclic structure and the introduction of the chloropyridine moiety. The process typically includes:
The synthetic route employs various reagents and solvents, including dimethyl sulfoxide for solubilization and catalysts to facilitate reactions. Reaction conditions are optimized to maximize yield and purity, typically involving temperature control and reaction time adjustments .
The molecular structure of SUVN-911 features a bicyclic framework with a chloropyridine substituent. Its stereochemistry is defined by specific configurations at chiral centers, which are crucial for its biological activity.
SUVN-911 can participate in various chemical reactions typical for organic compounds:
Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The specific reaction conditions (temperature, solvent choice) significantly influence the outcome and yield of these transformations .
SUVN-911 exerts its pharmacological effects primarily through antagonism of α4β2 nicotinic acetylcholine receptors in the central nervous system. This mechanism involves:
In preclinical studies involving male Wistar rats, SUVN-911 demonstrated significant antidepressant-like activity without tachyphylaxis (a decrease in response to repeated doses) and showed favorable pharmacokinetic properties such as adequate brain penetration and metabolic stability .
SUVN-911 hydrochloride has distinct chemical properties that make it suitable for pharmaceutical applications:
SUVN-911 has shown promise in scientific research primarily related to:
Its specificity for α4β2 nicotinic acetylcholine receptors distinguishes it from other compounds, potentially leading to fewer side effects compared to non-selective agents .
α4β2 nicotinic acetylcholine receptors (nAChRs) represent the most abundant subtype of nicotinic receptors in the human brain. These pentameric ligand-gated ion channels are composed of α4 and β2 subunits arranged in two primary stoichiometries: (α4)₂(β2)₃ (high sensitivity, HS) and (α4)₃(β2)₂ (low sensitivity, LS) [5] [9]. The HS subtype exhibits higher agonist affinity but lower unitary conductance (~49 pS), while the LS subtype shows lower agonist sensitivity but higher conductance (~60 pS) [5]. These receptors modulate the release of key neurotransmitters, including serotonin, dopamine, and norepinephrine, in brain regions critical for mood regulation (e.g., prefrontal cortex, hippocampus) [2] [8].
Dysregulation of α4β2 nAChRs is implicated in neuropsychiatric disorders. In major depressive disorder (MDD), chronic stress induces hypercholinergic signaling, leading to reduced serotonin availability and neuronal atrophy [2] [6]. PET imaging studies confirm decreased α4β2 availability in depressive states, correlating with impairments in episodic memory and executive function [8]. Alzheimer’s disease also involves early declines in α4β2 receptor density, linking cholinergic deficits to cognitive deterioration [8].
Table 1: Functional Properties of α4β2 nAChR Stoichiometries
Stoichiometry | Agonist Sensitivity | Unitary Conductance | Allosteric Modulation |
---|---|---|---|
(α4)₂(β2)₃ | High (EC₅₀ ~1–10 μM) | ~49 pS | Insensitive to NS-9283 |
(α4)₃(β2)₂ | Low (EC₅₀ ~50–100 μM) | ~60 pS | Potentiated by NS-9283 |
The "cholinergic-adrenergic imbalance" hypothesis posits that hyperactivity of α4β2 nAChRs suppresses monoaminergic neurotransmission, contributing to depression pathophysiology [2] [6]. Antagonizing these receptors:
Compared to non-selective nAChR antagonists (e.g., mecamyline), α4β2-selective agents like SUVN-911 avoid off-target effects at neuromuscular α1β1δγ or ganglionic α3β4 receptors [4] [7]. This selectivity is critical for minimizing adverse effects like cardiovascular or gastrointestinal toxicity [1] [4].
SUVN-911 (chemical name: (1R,3S,5R)-3-(((6-chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane hydrochloride) was developed by Suven Life Sciences as a potent, brain-penetrant α4β2 antagonist [1] [4] [6]. Key milestones include:
Table 2: Key Pharmacological Properties of SUVN-911 HCl
Property | Value | Experimental Context |
---|---|---|
α4β2 Binding Affinity (Ki) | 1.5 nM | Radioligand displacement assay |
Selectivity (α3β4/α4β2) | >6,666-fold | Functional patch-clamp assays |
Brain Penetration (Kp) | 0.8 (rat) | Oral PK at 3 mg/kg |
Half-life (T₁/₂) | 3.34 hours (rat) | Plasma pharmacokinetics |
Antidepressant ED₅₀ | 3 mg/kg | Rat forced swim test |
Table 3: Nomenclature of SUVN-911 HCl
Designation | Identifier |
---|---|
IUPAC Name | (1R,3S,5R)-3-(((6-Chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
Synonyms | Ropanicant; SUVN-911; Compound 9h |
CAS Number (free base) | 2414674-70-5 |
CAS Number (HCl salt) | 2414674-71-6 |
PubChem CID | 53236401 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7